2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde: is an organic compound that features a bromine atom, a pyrazole ring, and a benzaldehyde group
Mechanism of Action
Target of Action
Compounds of the pyrazole series are known to exhibit a wide range of pharmacological properties , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it’s likely that this compound could influence multiple pathways.
Result of Action
Based on the known activities of similar pyrazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazine derivatives with acetylenic ketones to form pyrazoles . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide under controlled conditions . The final step involves the formylation of the aromatic ring to introduce the benzaldehyde group, which can be done using Vilsmeier-Haack reaction conditions .
Industrial Production Methods: Industrial production of 2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective reagents and catalysts to minimize production costs .
Chemical Reactions Analysis
Types of Reactions: 2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, ether).
Major Products:
Substitution: Various substituted pyrazole derivatives.
Oxidation: 2-bromo-4-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-bromo-4-(1H-pyrazol-1-yl)benzyl alcohol.
Scientific Research Applications
Chemistry: 2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized molecules .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials with specific electronic or optical properties .
Comparison with Similar Compounds
4-(1H-pyrazol-1-yl)benzaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-bromo-4-(1H-imidazol-1-yl)benzaldehyde:
2-bromo-4-(1H-tetrazol-1-yl)benzaldehyde: Features a tetrazole ring, which can significantly alter its chemical behavior and biological effects.
Uniqueness: 2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and a pyrazole ring, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-bromo-4-pyrazol-1-ylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXMYWWKFSWSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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